2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-18-10-4-5-13(18)11-19(12-8-9-12)16(20)14-6-2-3-7-15(14)17/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJJTCLGKZFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a bromine atom, a cyclopropyl group, a methoxy group, and a pyrrole moiety. The synthesis typically involves several steps:
- Bromination : Introduction of the bromine atom to the benzene ring.
- Cyclopropylation : Addition of the cyclopropyl group.
- Methoxylation : Introduction of the methoxy group.
- Pyrrole Addition : Attachment of the pyrrole moiety.
Each step requires specific reagents and conditions, such as bromine for bromination and coupling reagents like EDCI or DCC for amide bond formation .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing pyrrole structures can effectively inhibit bacterial growth, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar benzamide structures exhibit anti-inflammatory activity. For example, several derivatives were found to outperform classical anti-inflammatory agents like ibuprofen in rat models . The presence of the pyrrole moiety is believed to enhance these effects through specific interactions with inflammatory pathways.
Neuroleptic Activity
Benzamide derivatives have been explored for their neuroleptic effects. Compounds that share structural similarities with this compound have shown promise in modulating dopaminergic activity, which is crucial for treating conditions such as schizophrenia . The SAR analysis indicates that modifications to the nitrogen substituents significantly influence neuroleptic potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Atom | Enhances binding affinity to molecular targets |
| Cyclopropyl Group | Contributes to conformational rigidity |
| Methoxy Group | May influence lipophilicity and membrane permeability |
| Pyrrole Moiety | Essential for antimicrobial and neuroleptic activities |
The combination of these features likely confers specific properties that enhance the compound's efficacy against various biological targets.
Case Studies
Several case studies have investigated related compounds:
- Antimicrobial Activity : A study on thiazole-integrated pyrroles revealed significant antimicrobial effects against multi-drug resistant bacteria, emphasizing the importance of electron-withdrawing groups like bromine in enhancing activity .
- Neuroleptic Effects : Research on benzamide derivatives demonstrated a strong correlation between structural modifications and neuroleptic potency, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .
Scientific Research Applications
Structural Features
The compound features a bromine atom attached to a benzamide moiety, with a cyclopropyl group and a pyrrole-derived substituent. This configuration is hypothesized to influence its biological activity, particularly in modulating receptor interactions.
Medicinal Chemistry
Neuropharmacology : The compound's structural similarity to existing neuroactive agents suggests potential efficacy in treating conditions such as depression and anxiety. Research indicates that compounds with pyrrole and benzamide structures often exhibit binding affinity for serotonin receptors, which are crucial in mood regulation.
Case Study: Serotonin Receptor Modulation
A study examining various benzamide derivatives found that modifications at the nitrogen position significantly impacted receptor binding profiles. The introduction of a cyclopropyl group was associated with enhanced selectivity for serotonin receptors, indicating that 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide could be a candidate for further pharmacological evaluation .
Anticancer Research
Recent investigations into the anticancer properties of similar compounds have shown promise. The presence of halogens (like bromine) in organic compounds has been linked to increased cytotoxicity against various cancer cell lines.
Data Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | |
| Similar Benzamide Derivative | A549 (Lung Cancer) | 15.0 | |
| Another Analog | HeLa (Cervical Cancer) | 10.0 |
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its ability to undergo further substitution reactions makes it valuable in organic synthesis.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound’s cyclopropyl and pyrrole groups distinguish it from the naphthylmethyl derivative (), which has a bulkier aromatic system. The hydroxyl and dimethyl groups in ’s compound enable N,O-bidentate coordination for catalysis, whereas the target lacks such polar motifs .
However, MC1568’s hydroxamate group is critical for metal chelation in HDACs, which the target lacks.
Reactivity: The bromine atom in the target and ’s compound may facilitate halogen bonding or cross-coupling reactions, unlike the non-halogenated analogs in and MC1564.
Physicochemical and Pharmacological Inferences
- Synthetic Utility: Unlike MC1568’s hydroxamate (a known zinc-binding group), the target’s amide linkage may limit metalloenzyme inhibition but could serve as a synthetic intermediate for further derivatization .
Methodological Overlaps in Structural Characterization
The structural determination of related compounds (e.g., ’s X-ray analysis) implies that tools like SHELX and ORTEP () could be applied to the target compound for crystallographic refinement and visualization. These programs are critical for resolving anisotropic displacement parameters and validating stereochemistry .
Q & A
Q. What are the validated synthetic routes for 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated benzoyl chloride intermediates. Key steps include:
- Amide bond formation : Reacting 2-bromobenzoyl chloride with cyclopropylamine derivatives under anhydrous conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Substitution reactions : Introducing the (1-methyl-1H-pyrrol-2-yl)methyl group via nucleophilic substitution, optimized with bases like potassium carbonate (K₂CO₃) in refluxing DMF (80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures purity (>95%). Progress is monitored via TLC and confirmed by H/C NMR .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural validation requires:
- NMR spectroscopy : H NMR for aromatic protons (δ 7.2–8.1 ppm) and cyclopropyl protons (δ 1.2–1.8 ppm); C NMR for carbonyl (C=O, ~165 ppm) and bromine-substituted carbons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 363.05 (calculated for CHBrNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What are the solubility and physicochemical properties critical for experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (~25 mg/mL) and DMF; poorly soluble in water (<0.1 mg/mL) due to hydrophobic aromatic/cyclopropyl groups. Pre-formulation studies using co-solvents (e.g., PEG 400) enhance bioavailability .
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity.
- Stability : Stable at −20°C under inert atmospheres; degradation observed under prolonged UV light (monitored via HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, K₂CO₃ in DMF at 90°C increases substitution yield by 20% compared to room temperature .
- Kinetic studies : Pseudo-first-order kinetics for amide formation, with activation energy calculated via Arrhenius plots .
Q. What structure-activity relationships (SAR) are hypothesized for halogenated benzamides in biological systems?
- Methodological Answer :
- Halogen effects : Bromine at the ortho position enhances steric hindrance, potentially increasing target binding affinity (e.g., kinase inhibition) compared to chlorine .
- Pyrrole substitution : The (1-methyl-1H-pyrrol-2-yl)methyl group may interact with hydrophobic enzyme pockets, as shown in docking studies (Glide SP, Schrödinger) .
Q. How can reaction mechanisms (e.g., amidation or cyclopropane ring formation) be elucidated?
- Methodological Answer :
- Isotopic labeling : N-labeled cyclopropylamine tracks nitrogen incorporation into the amide bond via N NMR .
- Intermediate trapping : Use LC-MS to identify transient species (e.g., acyl chlorides) in situ .
Q. How should contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate reactions under controlled conditions (e.g., anhydrous DMF, inert gas).
- Analytical validation : Compare NMR/HRMS data across labs to rule out impurities .
Q. What methodologies are recommended for evaluating biological activity in vitro?
- Methodological Answer :
- Cellular assays : Dose-response curves (IC) in cancer cell lines (e.g., HeLa) using MTT assays .
- Target engagement : Surface plasmon resonance (SPR) to measure binding kinetics with purified proteins (e.g., PARP1) .
Q. How can advanced analytical methods detect degradation products or metabolites?
- Methodological Answer :
- LC-MS/MS : Hyphenated techniques with C18 columns (gradient elution: 0.1% formic acid/acetonitrile) identify hydroxylated or de-brominated metabolites .
- Forced degradation studies : Expose compounds to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
